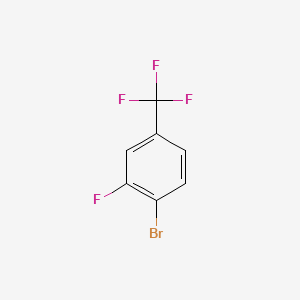

4-Bromo-3-fluorobenzotrifluoride

描述

Significance and Role as a Versatile Research Intermediate in Organofluorine Chemistry

The field of organofluorine chemistry leverages the unique properties of the carbon-fluorine bond to design molecules with enhanced characteristics. mdpi.com The trifluoromethyl group (-CF3) is especially important in this regard. mdpi.comwikipedia.org It is known to increase the lipophilicity and metabolic stability of a molecule, which can improve its bioavailability and efficacy in pharmaceutical applications. mdpi.comnih.gov The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 4-Bromo-3-fluorobenzotrifluoride provides multiple reaction sites for chemists to exploit. ontosight.aichemimpex.com The bromine atom, for instance, can be readily replaced by other functional groups through various coupling reactions, while the fluorine atom influences the electronic properties of the aromatic ring.

This multi-functional nature makes this compound an essential building block for creating a diverse array of more complex molecules. chemimpex.com Researchers utilize it in the synthesis of novel compounds for applications ranging from pharmaceuticals to advanced materials. ontosight.aichemimpex.com

Contextualization within Substituted Benzotrifluoride (B45747) Derivatives Research

This compound belongs to the broader class of substituted benzotrifluoride derivatives. These compounds are characterized by a benzene ring attached to a trifluoromethyl group and are widely used as active ingredients in various commercial products, including pharmaceuticals and agrochemicals. researchgate.netnih.gov

The development of new methods for introducing trifluoromethyl groups into organic molecules is also an active area of research, with various reagents and techniques being explored to improve efficiency and selectivity. wikipedia.orgrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₇H₃BrF₄ | 243.00 sigmaaldrich.comcymitquimica.com | Versatile intermediate with bromine and fluorine substituents. ontosight.aichemimpex.com |

| 3-Bromo-4-fluorobenzotrifluoride (B1329879) | C₇H₃BrF₄ | 242.99 ontosight.ai | Isomer of this compound with different substituent positions. ontosight.aitcichemicals.com |

| 4-Fluorobenzotrifluoride | C₇H₄F₄ | Not specified | Precursor in the synthesis of some substituted benzotrifluorides. ontosight.aigoogle.com |

| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | A related compound used in organic synthesis. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQZIUCYJVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193170 | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40161-54-4 | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040161544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluorobenzotrifluoride

Halogen Reactivity: Bromine and Fluorine Substituent Effects

The reactivity of the halogen atoms in 4-bromo-3-fluorobenzotrifluoride is highly dependent on the reaction conditions and the nature of the attacking species. The bromine at the C-4 position and the fluorine at the C-3 position provide distinct sites for chemical modification. The bromine atom, being larger and less electronegative than fluorine, has a more labile C-Br bond, making it the primary site for reactions like cross-coupling. Conversely, the fluorine atom, along with the trifluoromethyl group, strongly activates the ring for nucleophilic attack. ossila.com

The aromatic ring of this compound is significantly electron-deficient, a characteristic imparted by the strong inductive electron-withdrawing effects of both the fluorine and the trifluoromethyl substituents. This electron deficiency makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is typically the group displaced in SNAr reactions. This is because the position of the fluorine atom is activated by the para-positioning of the powerful electron-withdrawing trifluoromethyl group, which can stabilize the intermediate Meisenheimer complex required for the SNAr mechanism. The fluorine group is generally more favorable for nucleophilic aromatic substitution compared to bromine in such activated systems. ossila.com

The general pathway involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

Table 1: Factors Influencing SNAr Reactivity in this compound

| Feature | Influence on SNAr Reactivity |

| Trifluoromethyl (-CF3) Group | Strongly electron-withdrawing; activates the ring for nucleophilic attack, particularly at the para-position. |

| Fluorine (-F) Substituent | Electron-withdrawing; activates the ring and serves as a good leaving group in SNAr. ossila.com |

| Bromine (-Br) Substituent | Less impactful on SNAr compared to -CF3 and -F; primarily serves as a site for other reaction types. |

The bromine atom at the C-4 position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in oxidative addition steps, which is the typical initiation for catalytic cycles involving palladium, nickel, or copper catalysts.

In Suzuki-Miyaura coupling reactions, the bromine atom readily participates in the catalytic cycle with a palladium catalyst to couple with boronic acids or their esters. Similarly, in Heck reactions, the C-Br bond is the reactive site for coupling with alkenes. mdpi.combeilstein-journals.org The higher reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization at the C-4 position while leaving the fluorine atom at C-3 intact for potential subsequent transformations.

Table 2: Reactivity of Halogens in Cross-Coupling Reactions

| Reaction Type | Reactive Site | Catalyst Example | Typical Coupling Partner |

| Suzuki-Miyaura Coupling | C-Br | Palladium complexes (e.g., Pd(PPh3)4) | Aryl or vinyl boronic acids |

| Heck Reaction | C-Br | Palladium complexes (e.g., Pd(OAc)2) | Alkenes |

Influence of the Trifluoromethyl (-CF3) Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is a dominant factor in the chemical reactivity of this compound. As one of the strongest electron-withdrawing groups in organic chemistry, it profoundly influences the electronic properties of the aromatic ring. tcichemicals.com

Key effects of the -CF3 group include:

Deactivation of the Aromatic Ring: The -CF3 group strongly withdraws electron density from the benzene (B151609) ring through a powerful negative inductive effect (-I). This deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly slower than on benzene itself. youtube.com

Directing Effects: In electrophilic aromatic substitution, the -CF3 group acts as a meta-director. study.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated site for electrophilic attack.

Activation for Nucleophilic Attack: As previously mentioned, the electron-withdrawing nature of the -CF3 group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr).

Oxidation and Reduction Chemistry

The substituents on this compound exhibit different stabilities under oxidative and reductive conditions, allowing for selective transformations. The trifluoromethyl group is exceptionally stable and generally resistant to both oxidation and reduction due to the strength of the carbon-fluorine bonds.

Under strong oxidative conditions, such as treatment with potassium permanganate (KMnO4) in sulfuric acid, other substituents on the ring can be modified while the -CF3 group remains untouched. For instance, related bromo-fluorobenzotrifluoride isomers can be oxidized to the corresponding benzoic acids without affecting the trifluoromethyl group.

Conversely, reduction reactions can be targeted at the more labile C-Br bond. Catalytic hydrogenation, for example, using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst, can selectively cleave the carbon-bromine bond (hydrodebromination) without affecting the C-F or C-CF3 bonds, provided the reaction conditions are carefully controlled.

Table 3: Selected Oxidation and Reduction Reactions on a Related Isomer

| Reaction | Reagents & Conditions | Product | Selectivity Notes |

| Oxidation | KMnO₄ / H₂SO₄, 60°C | 3-Bromo-4-fluorobenzoic acid | The trifluoromethyl group remains intact. |

| Reduction | H₂ (1 atm), Pd/C | p-Fluorobenzotrifluoride | Selective C-Br bond cleavage is achieved. |

Data presented is for the related isomer 3-bromo-4-fluorobenzotrifluoride (B1329879) to illustrate typical reactivity patterns.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

Regioselectivity in reactions involving this compound is governed by the combined electronic and steric effects of the substituents. In electrophilic aromatic substitution, the directing effects of the existing groups are crucial. The -CF3 group is a meta-director, while the fluorine and bromine atoms are ortho-, para-directors. The outcome of such a reaction would depend on the interplay of these competing influences, with the powerful deactivating nature of the -CF3 group often being the dominant factor.

In nucleophilic aromatic substitution, regioselectivity is determined by which leaving group is positioned to be activated by an electron-withdrawing group. In this molecule, the fluorine at C-3 is para to the strongly activating -CF3 group at C-1 (numbering based on the CF3 group as the primary substituent), making it the preferred site for nucleophilic attack and substitution.

Steric hindrance can also influence reaction outcomes. The arrangement of substituents on the ring can affect the accessibility of certain positions to bulky reagents or catalysts, thereby directing the regioselectivity of the transformation. For complex, multi-step syntheses, the specific substitution pattern of this compound is leveraged to control the sequential introduction of new functional groups with high regioselectivity.

Advanced Analytical Characterization Methods in Research

Spectroscopic Techniques (e.g., NMR, IR, Raman) for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the exact molecular structure of 4-Bromo-3-fluorobenzotrifluoride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework and the positions of the fluorine atoms. ¹H NMR would show signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the relative positions of the bromine, fluorine, and trifluoromethyl (-CF₃) groups. Similarly, ¹³C NMR provides information on each unique carbon environment. Crucially, ¹⁹F NMR is used to confirm the presence and environment of the fluorine atoms, with the single fluorine on the ring and the three on the -CF₃ group producing distinct signals.

| Technique | Instrument/Method | Source of Data |

|---|---|---|

| ¹³C NMR | Bruker AM-270 | Wiley-VCH GmbH nih.gov |

| FTIR | Capillary Cell: Neat | Tokyo Kasei Kogyo Company, Ltd. nih.gov |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. nih.gov |

Chromatographic Separations for Purity Assessment and Reaction Monitoring (e.g., GC)

Gas Chromatography (GC) is a vital technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to its volatility, this compound is well-suited for GC analysis. Commercial suppliers often specify the purity of the compound as determined by GC, with typical purities being ≥96% or ≥98%. chemimpex.comtcichemicals.com

In a research context, GC is used to monitor reactions that produce this compound. By taking small samples from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

Furthermore, GC is crucial for detecting and quantifying impurities, particularly regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. A study on the analysis of 4-bromo-3-fluorobenzaldehyde, a structurally related compound, demonstrated the development of a high-resolution GC method capable of separating ten different regioisomers. researchgate.net Such methods are essential for ensuring the high purity of the starting material, which ultimately affects the quality and efficacy of the final products, such as pharmaceuticals. researchgate.net The sensitivity of these GC methods can be very high, with detection limits in the nanogram range. researchgate.net

| Compound | Purity Specification (by GC) | Source |

|---|---|---|

| This compound | ≥ 98% | Chem-Impex chemimpex.com |

| 3-Bromo-4-fluorobenzotrifluoride | >96.0% | Tokyo Chemical Industry tcichemicals.com |

| 3-Bromo-4-fluorobenzotrifluoride | 96% | Sigma-Aldrich sigmaaldrich.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it can identify the components of a mixture as they are separated. For this compound, the molecular weight is approximately 243.00 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule will break apart in the mass spectrometer in a predictable way. Common fragmentation of bromobenzene (B47551) derivatives involves the loss of the bromine atom to produce a phenyl cation fragment (m/z = 77). miamioh.edu For this compound, the loss of the bromine atom would result in a fragment with m/z = 163. Predicted mass spectrometry data for various adducts of the molecule are available, which can aid in its identification. uni.lu

| Adduct | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M]+ | 241.93487 uni.lu |

| [M+H]+ | 242.94270 uni.lu |

| [M+Na]+ | 264.92464 uni.lu |

| [M+K]+ | 280.89858 uni.lu |

| [M-H]- | 240.92814 uni.lu |

Quantitative Analysis and Instrument Calibration in Chemical Research

In quantitative chemical analysis, the accuracy of measurements is paramount. This is achieved through careful instrument calibration using analytical standards. This compound can be employed as such a standard in various analytical methods. chemimpex.com

When used as a calibration standard, a series of solutions with known concentrations of this compound are prepared and analyzed by an instrument, such as a GC or HPLC. The instrument's response (e.g., peak area) is plotted against the concentration to create a calibration curve. This curve is then used to determine the concentration of the compound in unknown samples by measuring their instrument response. This process is fundamental in quality control laboratories for verifying the purity of manufactured batches and in research for quantifying the yield of a chemical reaction. The development of analytical methods for benzotrifluoride derivatives in environmental samples, for example, relies on such calibration to achieve low limits of detection (LOD), often in the μg/L range. researchgate.net

Environmental Fate and Degradation Research of Fluorinated Aromatics, Including 4 Bromo 3 Fluorobenzotrifluoride

Biodegradation Pathways and Microbial Community Interactions

The microbial breakdown of fluorinated organic compounds is a critical area of research, as it offers a potential route for the natural attenuation of these pollutants. However, the process is often slow and highly dependent on the specific chemical structure and the presence of suitable microbial communities. researchgate.netnih.gov The high stability of the carbon-fluorine bond is a primary obstacle to the biodegradation of fluoro-organic compounds. researchgate.net

Many commercial polyfluorinated compounds (PFCs) also contain other functional groups that can serve as initial points of attack for microbial enzymes. mdpi.comnih.gov This "metabolic activation" strategy allows microbes to transform these non-fluorinated parts of the molecule, which can in turn weaken the C-F bonds and make them more susceptible to cleavage. mdpi.comnih.gov This approach is a common theme in the microbial degradation of other persistent compounds like hydrocarbons and chlorinated chemicals. mdpi.comnih.gov The evolution of microbial pathways for degrading PFCs is considered to be in its early stages. mdpi.com

Microorganisms have evolved diverse strategies to metabolize pollutants, which can be harnessed to clean up contaminants from the environment. nih.gov This offers a cost-effective and environmentally friendly alternative to physical or chemical removal methods. nih.gov

The presence or absence of oxygen significantly influences the microbial degradation of fluorinated compounds. nih.govslideshare.net In aerobic environments, microorganisms utilize oxygen as an electron acceptor, which generally leads to faster and more complete degradation of many pollutants. frontiersin.orgyoutube.com Under anaerobic conditions (lacking oxygen), microbes must use other electron acceptors like nitrate (B79036) or sulfate, which can result in different degradation pathways and efficiencies. frontiersin.orgnih.gov

Aerobic degradation of fluoroaromatics is often initiated by oxygenase enzymes. researchgate.net For instance, studies have shown that the fungus Cunninghamella elegans can hydrolyze the ester bond in fluorinated pyrethroid pesticides. researchgate.net The antidepressant fluoxetine (B1211875) and its fluorinated metabolite, 4-(trifluoromethyl)phenol (B195918) (TFMP), have been shown to be used as a carbon and energy source by certain bacteria, with TFMP likely being catabolized through a meta-cleavage pathway. researchgate.net

Anaerobic degradation of fluorinated aromatics has also been observed, particularly under denitrifying (nitrate-reducing) conditions. nih.govresearchgate.net For example, enrichment cultures have successfully degraded 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, with stoichiometric release of fluoride (B91410). nih.govresearchgate.net However, other isomers like 3-fluorobenzoate (B1230327) and fluorophenols have proven to be resistant under various anaerobic conditions, including sulfate-reducing, iron-reducing, and methanogenic environments. nih.govresearchgate.net Interestingly, some research suggests that more structurally complex components of organic matter produced by microphytobenthos (microscopic algae in sediments) may be primarily degraded under anaerobic conditions. nih.gov

The tables below summarize findings from studies on the degradation of various fluorinated aromatic compounds under different redox conditions.

Table 1: Aerobic Degradation of Fluorinated Aromatic Compounds This table is interactive. Users can sort columns and search for specific compounds.

| Compound | Microorganism/System | Key Findings |

|---|---|---|

| Transfluthrin, β-cyfluthrin | Cunninghamella spp. (fungi) | Ester bond hydrolysis, producing mammalian-equivalent metabolites. researchgate.net |

| Fluoxetine, 4-(trifluoromethyl)phenol (TFMP) | Environmental bacteria | Utilized as a sole carbon and energy source; TFMP likely catabolized via meta-cleavage. researchgate.net |

| Benzotrifluoride (B45747) and derivatives | Various microbes | Defluorination reported for numerous microbes, often initiated by oxidation of the aromatic ring. mdpi.com |

Table 2: Anaerobic Degradation of Fluorinated Aromatic Compounds This table is interactive. Users can sort columns and search for specific compounds.

| Compound | Condition | Degradation Time | Key Findings |

|---|---|---|---|

| 2-Fluorobenzoate | Denitrifying | 84 days | Depleted with stoichiometric fluoride release. nih.govresearchgate.net |

| 4-Fluorobenzoate | Denitrifying | 28 days | Depleted with stoichiometric fluoride release. nih.govresearchgate.net |

| 3-Fluorobenzoate | Denitrifying, Sulfate-reducing, Iron-reducing, Methanogenic | No loss observed | Recalcitrant under all tested anaerobic conditions. nih.govresearchgate.net |

Photochemical Degradation and Hydrolysis under Environmental Conditions

Beyond biological breakdown, fluorinated aromatic compounds can be transformed in the environment by sunlight-driven reactions (photolysis) and reaction with water (hydrolysis). acs.orgnist.gov Photochemical degradation is recognized as a significant fate process for many organic pollutants in sunlit aquatic environments. acs.orguwaterloo.ca These processes can break down persistent molecules into smaller, often less harmful substances. uwaterloo.ca

Hydrolysis, the cleavage of chemical bonds by water, can be a key transformation process for dissolved organic contaminants. researchgate.net The rate of hydrolysis is often dependent on the pH of the water. nist.gov For some benzotrifluoride derivatives, dark hydrolysis (occurring without light) has been observed, particularly for those with electron-donating groups at specific positions on the aromatic ring. acs.org

Photolysis involves the direct absorption of UV light or indirect reactions with photochemically generated reactive species like hydroxyl radicals. uwaterloo.ca Studies on trifluoromethyl-substituted phenols, for example, show that photolytic degradation can lead to the formation of trifluoroacetic acid (TFA). acs.orgresearchgate.net The efficiency of this process is heavily influenced by the pH and the other substituents on the aromatic ring. acs.orgresearchgate.net For instance, the photolytic half-life of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) was found to be 22 hours at pH 9 but increased to 91.7 hours at pH 7. acs.org

The rate and efficiency of photochemical C-F bond breaking (photodefluorination) in benzotrifluoride compounds are strongly controlled by the type and position of other chemical groups (substituents) on the aromatic ring. acs.org These substituents alter the molecule's ability to absorb light and its inherent reactivity. acs.org

Research has shown that this light-mediated hydrolysis of the trifluoromethyl (-CF3) group is not a universal phenomenon for all benzotrifluorides. acs.org For example, 3,5-dinitrobenzotrifluoride (B42144) is photostable, whereas its reduction product, 3,5-diaminobenzotrifluoride, readily undergoes photochemical defluorination to form the corresponding benzoic acid. acs.org Similarly, converting the nitro group of TFM to an amino group dramatically decreases its photolytic half-life from hours to just 2.3 minutes. acs.org

While a clear quantitative relationship linking photoreactivity to a specific substituent property has been challenging to establish, several key qualitative principles have emerged from systematic studies. acs.org The formation of a trifluoromethylquinone intermediate appears to be a critical step leading to the quantitative production of TFA from certain trifluoromethylated phenols. acs.orgscholaris.ca

The following table presents data on the photochemical degradation of various trifluoromethylphenols, illustrating the impact of substituents and pH.

Table 3: Photochemical Degradation of Substituted Trifluoromethylphenols This table is interactive. Users can sort columns and search for specific compounds.

| Compound | Condition (Wavelength: 365 nm) | Half-life | Trifluoroacetic Acid (TFA) Yield |

|---|---|---|---|

| 3-Trifluoromethyl-4-nitrophenol (TFM) | pH 9 | 22 hours | 5.1% acs.org |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | pH 7 | 91.7 hours | 17.8% acs.org |

| 3-Trifluoromethyl-4-aminophenol | pH 9 | 2.3 minutes | 11% acs.org |

| 2-(Trifluoromethyl)phenol | pH 5 | 0.28 hours (Rate constant: 3.52 h⁻¹) | Not specified |

| 2-(Trifluoromethyl)phenol | pH 7 | 0.038 hours (Rate constant: 26.4 h⁻¹) | Not specified |

Environmental Persistence and Bioaccumulation Potential of Organofluorine Compounds

Due to the stability of the C-F bond, many organofluorine compounds are classified as persistent organic pollutants (POPs), meaning they resist degradation and can remain in the environment for long periods. uwaterloo.camdpi.com This persistence increases the likelihood of their uptake by living organisms. uri.edu

Bioaccumulation is the process by which these chemicals build up in an organism's tissues to concentrations higher than in the surrounding environment. mdpi.com This is a significant concern for compounds that can enter the food chain, potentially leading to higher concentrations in animals at the top of the trophic network (biomagnification). mdpi.comuri.edu

The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which compares the chemical's concentration in an aquatic organism to its concentration in the water. A BCF greater than 2000 suggests a substance is bioaccumulative, while a BCF over 5000 indicates it is "very bioaccumulative." mdpi.com While specific data for 4-bromo-3-fluorobenzotrifluoride is limited, the general class of per- and polyfluoroalkyl substances (PFAS) is known for its persistence and tendency to bioaccumulate. uri.edu For instance, field studies have observed BCF values for PFOS in kelp algae ranging from 2,900 to 4,600 L/kg. uri.edu

The environmental behavior and bioaccumulation of organofluorine compounds can differ from other halogenated pollutants like those containing chlorine or bromine. mdpi.com Assessing their environmental fate is crucial for understanding the exposure risk to wildlife and humans. mdpi.com

Strategies for Designing Environmentally Degradable Fluorinated Compounds

Given the persistence of many fluorinated compounds, a key area of research is the development of new molecules that retain their desired functions while being more susceptible to environmental degradation. researchgate.net The core strategy revolves around designing structures that are more easily broken down by microbes or environmental processes. rsc.org

One promising approach is to introduce points of weakness into the molecule that microbes can readily attack. nih.gov Since the C-F bond itself is so strong, this often involves incorporating other, more reactive functional groups. mdpi.comnih.gov Metabolic transformation of these non-fluorinated groups can activate the C-F bonds, making subsequent cleavage more feasible. mdpi.comnih.gov

Another strategy involves building degradability directly into the polymer backbone. Researchers have developed fluorinated polyesters that degrade up to 20 times faster than their non-fluorinated counterparts, allowing for the potential recovery of fluoride. rsc.org Screening tests have also suggested that incorporating certain fluorinated functional groups, like the trifluoromethoxy group, into structures that are normally biodegradable could lead to more environmentally benign fluorosurfactants. nih.gov The susceptibility of a fluorinated pollutant to biodegradation is heavily influenced by its molecular structure, including the number and position of fluorine atoms. researchgate.net By understanding these structure-degradability relationships, chemists can work towards designing the next generation of fluorinated compounds with a reduced environmental footprint. acs.org

Safety Protocols and Risk Management in Chemical Research Settings Involving 4 Bromo 3 Fluorobenzotrifluoride

Laboratory Handling Procedures and Personal Protective Equipment (PPE)

When working with 4-Bromo-3-fluorobenzotrifluoride, a thorough risk assessment should be conducted to inform handling procedures. illinois.edu This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may also cause respiratory irritation. thermofisher.comsynquestlabs.com Therefore, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood. thermofisher.comcymitquimica.com

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent personal exposure. This includes:

Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes. numberanalytics.comtcichemicals.com Standard EN166 in Europe or OSHA's regulations in 29 CFR 1910.133 should be followed. fishersci.com

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. numberanalytics.com Gloves should be inspected before use and disposed of properly after handling the compound. chemicalbook.com

Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact. chemicalbook.comcapotchem.cn In situations with a higher risk of exposure, a total impervious protective suit may be required. aarti-industries.com

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a multi-purpose combination respirator cartridge or a self-contained breathing apparatus (SCBA) should be used. numberanalytics.comsigmaaldrich.com

General hygiene practices, such as washing hands thoroughly after handling and not eating, drinking, or smoking in the laboratory, are also crucial. cymitquimica.com

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

| PPE Item | Specification | Purpose |

| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and vapors numberanalytics.comtcichemicals.com |

| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact numberanalytics.com |

| Body Protection | Lab coat or impervious clothing | Protects skin from accidental spills chemicalbook.comcapotchem.cn |

| Respiratory Protection | Fume hood or respirator with appropriate cartridge | Prevents inhalation of vapors thermofisher.comsigmaaldrich.com |

Storage Conditions for Research Samples and Stability Considerations

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations. It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. thermofisher.comchemicalbook.com The recommended storage temperature is between 2-8°C. chemimpex.com

Containers should be tightly closed to prevent leakage and kept upright. thermofisher.comchemicalbook.com It is also advisable to store this compound in amber glass vials to protect it from light, which can cause photodegradation. The storage area should be designated for combustible liquids and away from incompatible materials such as strong oxidizing agents, acids, and bases. sigmaaldrich.comfishersci.com The product is considered stable under normal conditions and hazardous polymerization will not occur. thermofisher.comcymitquimica.com

Table 2: Storage and Stability of this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To maintain chemical stability chemimpex.com |

| Container | Tightly sealed, amber glass vials | To prevent leakage and photodegradation thermofisher.com |

| Location | Cool, dry, well-ventilated area | To prevent hazardous reactions thermofisher.comchemicalbook.com |

| Incompatible Materials | Strong oxidizing agents, acids, bases | To avoid dangerous chemical reactions fishersci.com |

| Stability | Stable under normal conditions | Hazardous polymerization does not occur thermofisher.comcymitquimica.com |

Waste Management and Disposal Practices in Academic Laboratories

Waste containing this compound is classified as hazardous waste and must be disposed of according to local, regional, and national regulations. thermofisher.com It should not be disposed of down the drain or allowed to enter the environment. chemicalbook.comwsu.edu

In an academic laboratory setting, the following practices should be followed:

Segregation: Waste should be segregated from other chemical waste streams to avoid incompatible mixtures.

Collection: Collect the waste in a suitable, labeled, and closed container. cymitquimica.comchemicalbook.com The container should be compatible with the chemical, such as a polyethylene (B3416737) container. wsu.edu

Disposal: The sealed waste container should be sent to an approved hazardous waste disposal plant. thermofisher.comsynquestlabs.com Academic institutions typically have an Environmental Health and Safety (EHS) department that manages the collection and disposal of chemical waste.

Emergency Response Planning for Accidental Releases and Exposures

A clear and well-rehearsed emergency response plan is crucial for handling accidental releases and exposures to this compound.

Accidental Release:

Small Spills: For small spills that can be cleaned up quickly, trained personnel should wear appropriate PPE, absorb the spill with an inert dry material (like sand or vermiculite), and place it in a sealed container for disposal. cymitquimica.comwsu.edu The area should be well-ventilated. cymitquimica.com

Large Spills: In the event of a large spill, the area should be evacuated immediately. wsu.edu Isolate the spill area for at least 50 meters in all directions and keep unauthorized personnel away. hazmattool.comhazmattool.com Stay upwind of the spill. hazmattool.comhazmattool.com Emergency services (such as the fire department and institutional safety office) should be notified. wsu.edu

Personal Exposure:

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. thermofisher.com Remove contaminated clothing and wash it before reuse. thermofisher.com Seek medical attention if irritation persists. thermofisher.com

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. thermofisher.com Remove contact lenses if present and easy to do so. thermofisher.com Seek immediate medical attention. thermofisher.com

Inhalation: Move the person to fresh air. thermofisher.com If breathing is difficult or stops, provide artificial respiration. thermofisher.com Seek immediate medical attention. thermofisher.com

Ingestion: Do NOT induce vomiting. chemicalbook.com Rinse the mouth with water and drink plenty of water afterwards. thermofisher.com Seek immediate medical attention. thermofisher.com

Emergency eyewash stations and safety showers must be readily accessible in the laboratory. illinois.edufishersci.com All personnel working with this compound should be familiar with the location and operation of this equipment.

Future Research Directions and Contemporary Challenges in 4 Bromo 3 Fluorobenzotrifluoride Chemistry

Sustainable Synthesis Approaches and Green Chemistry Principles

The development of sustainable and green synthetic routes for 4-Bromo-3-fluorobenzotrifluoride is a key area of ongoing research. Traditional methods for producing fluorinated aromatic compounds often involve harsh conditions and the use of hazardous reagents. Current research focuses on improving the efficiency and reducing the environmental impact of these processes.

One of the known synthetic pathways to this compound is through the reaction of 4-bromo-3-fluorobenzene with a trifluoromethylating agent. ontosight.ai The challenge lies in performing this transformation in a manner that adheres to the principles of green chemistry. This includes the use of greener solvents, reducing energy consumption, and improving the atom economy of the reaction.

There are established synthetic routes that are claimed to have high yields and product purity, making them suitable for industrial production. bloomtechz.com For instance, it has been suggested that this compound can be a starting material for a one-pot process involving formylation and aldehyde reduction to produce other useful intermediates. bloomtechz.com Future research will likely focus on optimizing these processes by exploring alternative, less hazardous reagents and catalytic systems that can operate under milder conditions. The use of flow chemistry, which allows for better control over reaction parameters and can improve safety and efficiency, is another promising avenue for the sustainable production of this compound.

Exploration of Novel Catalytic Transformations

The bromine and fluorine substituents on the this compound molecule make it a versatile substrate for a variety of catalytic transformations, allowing for the synthesis of more complex molecules. chemimpex.com The exploration of novel catalytic reactions is a significant area of research to expand its utility as a building block in organic synthesis.

The compound is particularly well-suited for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig aminations. guidechem.com These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the pharmaceutical and agrochemical industries. Future research is expected to focus on developing more efficient and selective catalysts for these transformations, particularly those that are more environmentally benign, such as those based on iron instead of precious metals. wordpress.com

Furthermore, the reactivity of this compound can be exploited in other transformations. For example, it can undergo reaction with alkyllithium to generate a lithium salt, which can then be used in subsequent reactions. bloomtechz.com It can also be converted to other important intermediates, such as 2-fluoro-4-trifluoromethylbenzyl chloride and 2-fluoro-4-trifluoromethylphenylacetonitrile, through chlorination and cyanation reactions, respectively. bloomtechz.com The development of novel catalytic methods, such as photoredox catalysis, could open up new reaction pathways for this compound that are not accessible through traditional methods. pharmaffiliates.com

Targeted Applications in Emerging Chemical Technologies

This compound is a key intermediate in the production of a wide range of products, and its applications in emerging technologies continue to be an active area of research. chemimpex.combloomtechz.com Its unique properties, such as enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group, make it a valuable component in the design of new molecules with specific functions. chemimpex.com

In the pharmaceutical sector, this compound is a crucial building block for various drugs, including anti-inflammatory and anti-cancer agents. chemimpex.com It is reportedly used in the synthesis of several classes of antibiotics, such as macrolides (including tylomycin and erythromycin), quinolones, and aminoglycosides, as well as antimalarial medications. bloomtechz.com

In the agrochemical industry, this compound is used to synthesize a variety of pesticides. bloomtechz.com This includes fungicides like carbendazim (B180503) and triadimefon, insecticides such as malathion, and herbicides like glyphosate. bloomtechz.com It is also a component in the synthesis of isoxazolinones, a class of selective herbicides. bloomtechz.com

The applications of this compound also extend to materials science. It is used in the formulation of specialty polymers and coatings that require high thermal stability and chemical resistance, which are valuable in the automotive and aerospace industries. chemimpex.com Additionally, it is being explored for use in electronic materials, including conductors, semiconductors, and high-performance insulation materials like polyimide. bloomtechz.com

| Field | Specific Application | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory and anti-cancer agents | chemimpex.com |

| Synthesis of macrolide, quinolone, and aminoglycoside antibiotics | bloomtechz.com | |

| Synthesis of antimalarial medications | bloomtechz.com | |

| Agrochemicals | Synthesis of insecticides, herbicides (e.g., glyphosate), and fungicides | bloomtechz.com |

| Intermediate for isoxazolinone herbicides | bloomtechz.com | |

| Materials Science | Formulation of specialty polymers and coatings for automotive and aerospace | chemimpex.com |

| Synthesis of conductors, semiconductors, and insulation materials (e.g., polyimide) | bloomtechz.com | |

| Environmental | Removal of heavy metal ions and organic pollutants; preparation of air fresheners and sewage treatment agents | bloomtechz.com |

Addressing Environmental Impact and Designing Greener Organofluorine Compounds

The environmental fate and impact of organofluorine compounds, including this compound, are of growing concern. The strength of the carbon-fluorine bond can make these compounds persistent in the environment. Research in this area is focused on understanding their environmental behavior and designing greener alternatives.

Studies on the direct photolysis of benzotrifluoride (B45747) derivatives have shown that they are not always stable under UV irradiation in water and can be converted into benzoic acids. acs.org The rate of this degradation is highly dependent on the other substituents on the aromatic ring. acs.org This suggests that the environmental persistence of this compound could be influenced by photochemical processes. However, a safety data sheet for the compound states that it "contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants," though another source indicates that there is insufficient data to fully assess its risk. thermofisher.comcmdm.tw

A significant challenge in this field is the lack of comprehensive data on the biodegradation and bioaccumulation potential of many polyhalogenated aromatic compounds. Future research should aim to fill these knowledge gaps to allow for more accurate environmental risk assessments.

In addition to studying the environmental impact of existing compounds, there is a strong push to design greener organofluorine compounds. This involves creating molecules that are effective for their intended purpose but are also designed to degrade into benign substances in the environment. This could involve incorporating functional groups that are more susceptible to microbial or photochemical degradation without compromising the desired activity of the molecule. The development of bioremediation techniques using microorganisms capable of degrading these compounds is another important area of research. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-fluorobenzotrifluoride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of fluorinated toluene derivatives or halogen-exchange reactions. For example, bromination of 3-fluorobenzotrifluoride using Br₂/FeBr₃ or HBr/H₂O₂ under controlled conditions can yield the target compound . Purity (>98%) is verified via HPLC or GC, as noted in commercial specifications . Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the trifluoromethyl (-CF₃) and fluorine substituents, with chemical shifts typically between -60 to -65 ppm for -CF₃ .

- ¹H NMR : Resolves aromatic protons, with coupling constants (J values) indicating substitution patterns .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (m/z ≈ 242.997) and fragmentation patterns, as referenced in NIST databases .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related fluorinated aromatic compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis (TGA/DSC) : Monitor decomposition temperatures.

- Light Sensitivity Tests : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Moisture Control : Use molecular sieves in storage containers, as halogenated aromatics may hydrolyze under prolonged humidity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective cross-coupling reactions with this compound?

- Methodological Answer : The bromine atom is more reactive than fluorine in Suzuki-Miyaura couplings, but the electron-withdrawing -CF₃ group deactivates the ring, requiring optimized conditions:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sluggish substrates .

- Base Optimization : K₂CO₃ or Cs₂CO₃ in toluene/ethanol mixtures enhances reactivity .

- Competing Reactivity : Fluorine may participate in nucleophilic aromatic substitution if harsh conditions (e.g., high temps) are used, necessitating kinetic control .

Q. How do steric and electronic effects influence the reactivity of this compound in Pd-catalyzed reactions?

- Methodological Answer :

- Steric Effects : The -CF₃ group creates steric hindrance, slowing transmetalation steps. Bulky ligands (e.g., SPhos) mitigate this by accelerating oxidative addition .

- Electronic Effects : The electron-deficient ring stabilizes Pd intermediates but reduces electrophilicity. Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) improve coupling efficiency .

- Kinetic Profiling : Use in situ IR or GC-MS to monitor reaction progress and adjust catalyst loading .

Q. What strategies prevent halogen scrambling during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Perform bromine-lithium exchanges at -78°C to avoid fluorine displacement .

- Protecting Groups : Temporarily protect the -CF₃ group with trimethylsilyl (TMS) during Grignard reactions .

- Computational Modeling : DFT calculations predict thermodynamic favorability of competing pathways, guiding synthetic routes .

Q. How can computational chemistry predict the reactivity of this compound in complex syntheses?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Docking Studies : Model interactions with enzyme active sites if used in medicinal chemistry .

Q. What are the applications of this compound in constructing fluorinated heterocycles?

- Methodological Answer :

- Pyrazole Synthesis : React with hydrazines under microwave irradiation to form trifluoromethyl-substituted pyrazoles, as seen in related compounds .

- Quinoline Derivatives : Use Buchwald-Hartwig amination with aryl amines, leveraging the bromine as a directing group .

- Photocatalyzed C-H Functionalization : Visible-light-mediated reactions with Ru(bpy)₃²⁺ enable C-F bond activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。